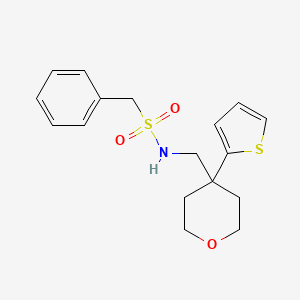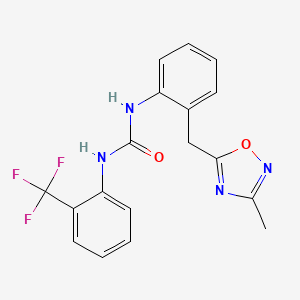![molecular formula C29H30N6O2S B2499092 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-36-6](/img/structure/B2499092.png)
5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves multi-step chemical reactions starting from quinazolinones or related heterocyclic compounds. A common approach includes the cyclization of 3-amino-1,2,4-triazoles with various aldehydes or ketones, followed by further modifications such as alkylation, acylation, or sulfonylation to introduce specific functional groups, including piperazine moieties (Alagarsamy, Shankar, & Murugesan, 2008). These synthetic routes allow for the generation of a diverse array of derivatives, showcasing the versatility of triazoloquinazolines as a scaffold for medicinal chemistry exploration.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system, which can be further substituted with various functional groups to modulate the compound's chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are employed to elucidate these structures, confirming the presence of the triazoloquinazoline core and its substituents (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Chemical Reactions and Properties
Triazoloquinazolines undergo various chemical reactions, including nitrosation, cyclization, and interactions with nucleophiles, leading to the formation of novel compounds with potentially unique biological activities. These reactions are often regioselective, allowing for the targeted synthesis of derivatives with desired structural features (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, Shishkina, 2016).
Physical Properties Analysis
The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their formulation and application in research and development. These properties are influenced by the molecule's structure, particularly by the nature and position of its substituents. Quality control methods for these compounds often include assessments of their physical characteristics to ensure consistency and purity (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Chemical Properties Analysis
The chemical properties of triazoloquinazolines, including their reactivity, stability under various conditions, and interactions with biological targets, are central to their function as pharmacological agents. Studies have shown that modifications to the triazoloquinazoline scaffold can significantly impact these properties, leading to compounds with high specificity and affinity for certain receptors or enzymes (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The development of quality control methods for substances related to triazoloquinazoline derivatives, particularly focusing on antimalarial agents, indicates the importance of these compounds in therapeutic applications. Such methodologies include description, solubility, identification through spectroscopy, and purity assessments, illustrating the compound's potential in drug development and quality assurance processes (Danylchenko et al., 2018).
Eigenschaften
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2S/c1-19-9-10-21(3)26(17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-25(24)35-28(30-27)29(31-32-35)38(36,37)23-12-11-20(2)22(4)18-23/h5-12,17-18H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSGQSVCUOUPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)


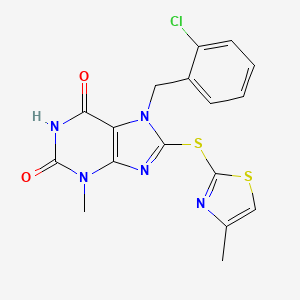
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
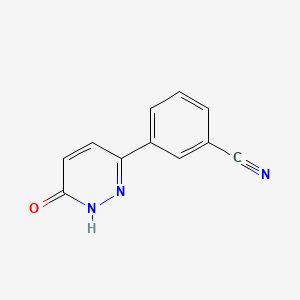
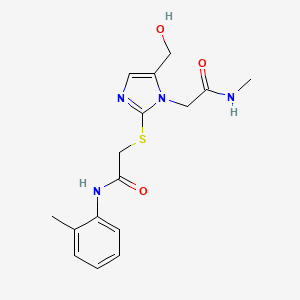
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
